molecular formula C25H27N5O B2583007 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 879581-13-2

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2583007
CAS RN: 879581-13-2
M. Wt: 413.525
InChI Key: PEDMCKYFVRWRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and selective manner. In

Scientific Research Applications

Affinity Towards Human Adenosine Receptors

Research on pyrazolo[4,3-d]pyrimidine derivatives, including compounds similar to 7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, has shown that they can target human A1 and A2A adenosine receptors. These derivatives display nanomolar affinity for the hA2A adenosine receptor and are slightly lower for the hA1 receptors, indicating their potential as antagonists in these receptors (Squarcialupi et al., 2016).

Impact on Adenosine Receptor Affinity and Selectivity

Another study focused on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with modifications at the 5-position, including benzylamino and piperazin-1-yl moieties, aimed at targeting human adenosine A1 and/or A2A receptor subtypes. These modifications led to compounds with nanomolar affinity and good selectivity for the hA1 adenosine receptor, emphasizing the role of structural modifications in affecting receptor affinity and selectivity (Squarcialupi et al., 2017).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A study on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides explored the reactivity of the 7-chloro derivative in this chemical class. This research contributes to understanding the regioselectivity of N-alkylation and the synthesis of novel derivatives, which is crucial for the development of new compounds with potential biological activities (Drev et al., 2014).

Fluorescent Properties for Biological or Environmental Detection

Pyrazolo[1,5-a]pyrimidines have been studied for their potential as fluorescent probes. They exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives, making them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Development of Potential Antiinflammatory Drugs

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized to study their relationship with antiinflammatory properties. Certain modifications in this chemical class showed high activity and a better therapeutic index than reference drugs, highlighting their potential as nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-19-16-24(29-14-12-28(13-15-29)18-20-8-4-3-5-9-20)30-25(27-19)22(17-26-30)21-10-6-7-11-23(21)31-2/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDMCKYFVRWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

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